molecular formula C5H9IO2 B11813539 3-Iodo-2-(methoxymethoxy)prop-1-ene

3-Iodo-2-(methoxymethoxy)prop-1-ene

Cat. No.: B11813539
M. Wt: 228.03 g/mol
InChI Key: NZBUWFGPMCUWCK-UHFFFAOYSA-N
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Description

3-Iodo-2-(methoxymethoxy)prop-1-ene is an organic compound with the molecular formula C5H9IO2 It is characterized by the presence of an iodine atom and a methoxymethoxy group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-(methoxymethoxy)prop-1-ene typically involves the iodination of 2-(methoxymethoxy)prop-1-ene. One common method is the reaction of 2-(methoxymethoxy)prop-1-ene with iodine in the presence of a suitable catalyst or under specific conditions to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-(methoxymethoxy)prop-1-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.

    Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as palladium or copper.

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted alkenes, while oxidation can produce epoxides or alcohols.

Scientific Research Applications

3-Iodo-2-(methoxymethoxy)prop-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodo-2-(methoxymethoxy)prop-1-ene in chemical reactions involves the reactivity of the iodine atom and the methoxymethoxy group. The iodine atom can act as a leaving group in substitution reactions, while the methoxymethoxy group can participate in various transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-2-(methoxymethoxy)prop-1-ene is unique due to the combination of the iodine atom and the methoxymethoxy group, which imparts specific reactivity and versatility in organic synthesis. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C5H9IO2

Molecular Weight

228.03 g/mol

IUPAC Name

3-iodo-2-(methoxymethoxy)prop-1-ene

InChI

InChI=1S/C5H9IO2/c1-5(3-6)8-4-7-2/h1,3-4H2,2H3

InChI Key

NZBUWFGPMCUWCK-UHFFFAOYSA-N

Canonical SMILES

COCOC(=C)CI

Origin of Product

United States

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